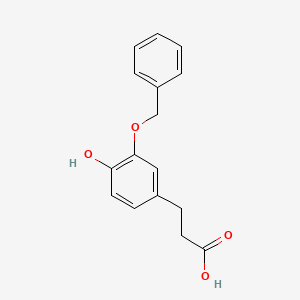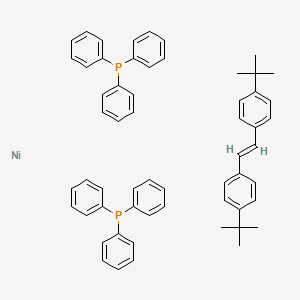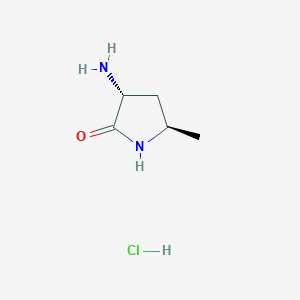![molecular formula C18H20ClN5S B12940596 6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine CAS No. 93946-94-2](/img/structure/B12940596.png)
6-{[(2-Chlorophenyl)methyl]sulfanyl}-9-cyclohexyl-9H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((2-Chlorobenzyl)thio)-9-cyclohexyl-9H-purin-2-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a 2-chlorobenzylthio group attached to the purine ring system, which is further substituted with a cyclohexyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Chlorobenzyl)thio)-9-cyclohexyl-9H-purin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors such as formamide and cyanamide.
Introduction of the 2-Chlorobenzylthio Group: The 2-chlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting the purine core with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Cyclohexyl Substitution: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where the purine derivative is reacted with cyclohexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 6-((2-Chlorobenzyl)thio)-9-cyclohexyl-9H-purin-2-amine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
6-((2-Chlorobenzyl)thio)-9-cyclohexyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the purine ring or the chlorobenzylthio group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorobenzylthio group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); reactions can be conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced purine derivatives, dechlorinated products
Substitution: Substituted purine derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
6-((2-Chlorobenzyl)thio)-9-cyclohexyl-9H-purin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and cellular processes. It can serve as a tool to investigate the mechanisms of action of purine derivatives.
Chemical Biology: The compound is used in chemical biology to explore its interactions with biomolecules, such as proteins and nucleic acids. This helps in understanding its binding affinity and specificity.
Industrial Applications: In the industry, the compound can be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical and agrochemical sectors.
Wirkmechanismus
The mechanism of action of 6-((2-Chlorobenzyl)thio)-9-cyclohexyl-9H-purin-2-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes. The exact molecular pathways and targets can vary depending on the specific biological context and the disease being targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-((2-Chlorobenzyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione: This compound shares the 2-chlorobenzylthio group but has a different core structure, leading to distinct biological activities.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: Another compound with a thio group, but with a different core and functional groups, resulting in different applications and mechanisms of action.
Uniqueness
6-((2-Chlorobenzyl)thio)-9-cyclohexyl-9H-purin-2-amine is unique due to its specific combination of the purine core, 2-chlorobenzylthio group, and cyclohexyl substitution. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
93946-94-2 |
|---|---|
Molekularformel |
C18H20ClN5S |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
6-[(2-chlorophenyl)methylsulfanyl]-9-cyclohexylpurin-2-amine |
InChI |
InChI=1S/C18H20ClN5S/c19-14-9-5-4-6-12(14)10-25-17-15-16(22-18(20)23-17)24(11-21-15)13-7-2-1-3-8-13/h4-6,9,11,13H,1-3,7-8,10H2,(H2,20,22,23) |
InChI-Schlüssel |
IFFVNONQSMFZGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C=NC3=C2N=C(N=C3SCC4=CC=CC=C4Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole](/img/structure/B12940520.png)


![Methyl 4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoate](/img/structure/B12940529.png)


![7-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12940547.png)
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12940552.png)

![(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12940567.png)

![3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B12940572.png)

![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]methyl}benzenesulfonamide](/img/structure/B12940592.png)
